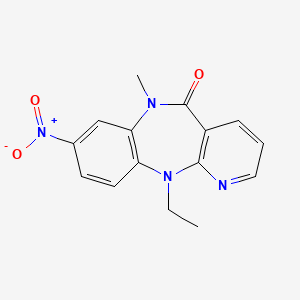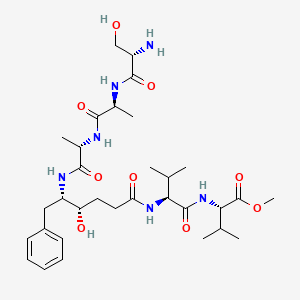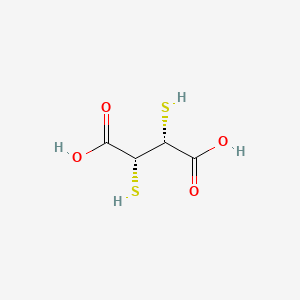
2-(Benzyldithio)succinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyldithio)succinic acid is an organic compound that features a succinic acid backbone with a benzyldithio group attached to the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyldithio)succinic acid typically involves the reaction of succinic acid with benzyl mercaptan in the presence of a suitable catalyst. One common method is to use a base such as sodium hydroxide to deprotonate the succinic acid, followed by the addition of benzyl mercaptan. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzyldithio)succinic acid can undergo various chemical reactions, including:
Oxidation: The benzyldithio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The benzyldithio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted succinic acid derivatives.
Aplicaciones Científicas De Investigación
2-(Benzyldithio)succinic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Benzyldithio)succinic acid involves its interaction with various molecular targets. The benzyldithio group can undergo redox reactions, making it a useful probe for studying oxidative stress and redox biology. Additionally, the compound can interact with thiol-containing proteins and enzymes, affecting their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Succinic acid: A simple dicarboxylic acid with similar structural features but lacking the benzyldithio group.
Benzyl mercaptan: Contains the benzylthio group but lacks the succinic acid backbone.
2-(Methylthio)succinic acid: Similar structure but with a methylthio group instead of a benzyldithio group.
Uniqueness
2-(Benzyldithio)succinic acid is unique due to the presence of both the succinic acid backbone and the benzyldithio group. This combination imparts distinct chemical properties, making it useful in various applications that other similar compounds may not be suitable for.
Propiedades
Número CAS |
94520-49-7 |
|---|---|
Fórmula molecular |
C11H12O4S2 |
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
2-(benzyldisulfanyl)butanedioic acid |
InChI |
InChI=1S/C11H12O4S2/c12-10(13)6-9(11(14)15)17-16-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)(H,14,15) |
Clave InChI |
ULHKCUJOONCJHB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSSC(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[1-[[3-(1,3-benzodioxol-5-ylmethyl)imidazol-4-yl]methyl]-4-naphthalen-1-ylpyrrol-3-yl]-(4-methylpiperazin-1-yl)methanone;hydrochloride](/img/structure/B12800260.png)


![2-(4-Methylpiperazin-1-yl)[1,3]thiazolo[5,4-b]pyridine](/img/structure/B12800274.png)




